REACTION_CXSMILES
|
[CH2:1]([S:3]([C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([Cl:15])[C:7]=1Cl)(=[O:5])=[O:4])[CH3:2].Cl.[OH-:18].[Na+]>>[Cl:15][C:8]1[C:7]([OH:18])=[C:6]([S:3]([CH2:1][CH3:2])(=[O:5])=[O:4])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11] |f:2.3|
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Name
|
|
Quantity
|
0.35 mol
|
Type
|
reactant
|
Smiles
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C(C)S(=O)(=O)C1=C(C(=C(C(=O)O)C=C1)Cl)Cl
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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at reflux for 7 hours
|
Duration
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7 h
|
Type
|
TEMPERATURE
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Details
|
After cooling
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Type
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EXTRACTION
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Details
|
extracted twice with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude acid
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the crude acid from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1O)S(=O)(=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |